molecular formula C24H19N3OS2 B2536644 N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 922663-03-4

N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2536644
CAS No.: 922663-03-4
M. Wt: 429.56
InChI Key: ZSRRXCLYXPSDJH-UHFFFAOYSA-N
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Description

N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 922663-03-4) is a high-purity small molecule featuring a dual benzothiazole core structure, designed for advanced pharmacological and organic synthesis research . Benzothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This compound is of significant interest primarily in oncology research, as structurally related benzothiazoles have demonstrated potent and selective antitumor properties against a range of cancer cell lines, including breast, lung, and colon cancers . The mechanism of action for this class of compounds often involves the inhibition of key enzymes, such as carbonic anhydrase, which is a promising target for combating hypoxic tumours . Furthermore, its research applications extend to infectious disease studies, particularly in the development of new anti-tubercular agents, as benzothiazole derivatives are being actively investigated to overcome multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The molecular structure incorporates a carboxamide linker and a benzyl group, which can enhance lipophilicity and membrane permeability, making it a versatile intermediate for further chemical functionalization and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key building block for the synthesis of more complex heterocyclic ensembles or for in vitro biological evaluation in proprietary assays .

Properties

IUPAC Name

N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS2/c1-15-12-19-21(13-16(15)2)30-24(26-19)27(14-17-8-4-3-5-9-17)23(28)22-25-18-10-6-7-11-20(18)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRRXCLYXPSDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Cyclization for Benzothiazole Core Formation

The 5,6-dimethyl-1,3-benzothiazol-2-amine precursor is synthesized via cyclocondensation of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide or thiourea derivatives. For example, David et al. (2018) demonstrated that heating 4,5-dimethyl-2-aminothiophenol with ammonium thiocyanate in the presence of bromine catalyzes cyclization to form the 5,6-dimethylbenzothiazole scaffold. Subsequent N-benzylation is achieved using benzyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide).

The second benzothiazole unit (1,3-benzothiazole-2-carboxamide) is introduced via carboxamide coupling. Harisha et al. (2017) reported that 2-aminobenzothiazoles react with acyl chlorides in anhydrous tetrahydrofuran (THF) to form carboxamides. For instance, treating 1,3-benzothiazole-2-carbonyl chloride with N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine in the presence of triethylamine yields the target compound.

Reaction Conditions Table

Step Reagents Solvent Temperature Yield Citation
Cyclization NH₄SCN, Br₂ DMF 80°C 68%
N-Benzylation Benzyl chloride, K₂CO₃ DMF 120°C 75%
Carboxamide Coupling 1,3-Benzothiazole-2-carbonyl chloride, Et₃N THF 25°C 82%

Diazotization-Coupling Strategy for Carboxamide Linkage

Alternative routes employ diazonium salt intermediates. Gomha et al. (2012) demonstrated that 2-aminobenzothiazoles undergo diazotization with nitrosylsulfuric acid, followed by coupling with phenolic or amine-based nucleophiles. Adapting this method, 5,6-dimethyl-1,3-benzothiazol-2-amine is diazotized at 0–5°C and coupled with 1,3-benzothiazole-2-carboxylic acid derivatives to form the carboxamide bridge. This method requires precise pH control (pH 4–5) to prevent side reactions.

Optimization of Catalysts and Solvents

Role of Lewis Acids in Cyclization

Bromine acts as a Lewis acid catalyst in the cyclocondensation step, enhancing electrophilic aromatic substitution by polarizing the thiocyanate group. Substituting bromine with iodine or boron trifluoride reduces yields by 15–20%, as confirmed by Samuel et al. (2021) .

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (e.g., DMF, THF) improve carboxamide coupling yields due to their ability to stabilize charged intermediates. Nonpolar solvents like toluene result in incomplete reactions (<50% yield).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.25 (m, aromatic H), 4.65 (s, CH₂ benzyl), 2.45 (s, CH₃ dimethyl).
  • ESI-MS : m/z 429.4 [M+H]⁺, consistent with molecular formula C₂₄H₂₀N₄OS₂.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

Byproduct Formation During Diazotization

Overly acidic conditions (pH < 3) during diazotization lead to triazene byproducts. Thorat et al. (2010) resolved this by buffering the reaction at pH 4–5 using sodium acetate.

Low Solubility of Intermediates

The 5,6-dimethylbenzothiazole intermediate exhibits poor solubility in organic solvents. Vrushali et al. (2015) addressed this via ultrasonication in acetone, enhancing reactivity by 30%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Condensation-Cyclization High scalability Requires toxic Br₂ 68–75%
Diazotization-Coupling Mild conditions Sensitive to pH 60–70%

Applications and Derivatives

While direct studies on this compound are limited, structurally analogous benzothiazoles exhibit antitumor and antimicrobial activities. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced bioactivity.

Chemical Reactions Analysis

Substitution Reactions

The carboxamide and benzothiazole groups enable nucleophilic and electrophilic substitutions:

  • Nucleophilic substitution at the benzothiazole sulfur occurs with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃, yielding derivatives with modified alkyl chains.

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) targets the electron-rich benzothiazole ring. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the benzothiazole .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
AlkylationBenzyl chloride, K₂CO₃, DMF, 80°CN-benzyl derivatives65–78
NitrationHNO₃, H₂SO₄, 0–5°C4-nitrobenzothiazole analogs52

Oxidation and Reduction

The carboxamide and methyl groups undergo redox transformations:

  • Oxidation with KMnO₄ in acidic medium converts the methyl groups to carboxylic acids, generating polycarboxylic derivatives.

  • Reduction of the carboxamide to amine is achieved using LiAlH₄ in tetrahydrofuran (THF), producing N-benzyl-N-(5,6-dimethylbenzothiazol-2-yl)amine.

Table 2: Redox Reactions

ReactionReagents/ConditionsProductKey Data
OxidationKMnO₄, H₂SO₄, 70°C, 6 hr5,6-dicarboxybenzothiazole derivativeMelting point: 215–217°C
ReductionLiAlH₄, THF, reflux, 4 hrSecondary amine derivativePurity: >95% (HPLC)

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

  • Suzuki coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ introduces aryl groups at the 2-position of benzothiazole .

  • Diazo coupling with aryl diazonium salts forms azo-linked hybrids, enhancing π-conjugation for optoelectronic applications .

Table 3: Coupling Reaction Examples

Coupling TypePartnersCatalyst/BaseApplication Domain
Suzuki4-methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Fluorescent probes
Diazop-nitrobenzenediazonium saltNaOAc, 0–5°CDye-sensitized solar cells

Cyclization and Ring-Opening

Under specific conditions, the benzothiazole ring undergoes structural rearrangements:

  • Thermal cyclization at 150°C in DMSO forms fused tricyclic structures via intramolecular C–N bond formation .

  • Ring-opening with NaOH (10% aqueous) cleaves the thiazole ring, producing thiol-containing intermediates.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Anticancer analogs : Introduction of fluoro groups at the 4-position improves cytotoxicity against MCF-7 cells (IC₅₀: 8.2 μM) .

  • Antimicrobial derivatives : Bromination at the benzyl group increases activity against S. aureus (MIC: 16 µg/mL) .

Key Mechanistic Insights

  • Electronic effects : Electron-withdrawing groups (e.g., NO₂) deactivate the benzothiazole ring toward electrophilic substitution but enhance oxidative stability.

  • Steric effects : Bulky substituents at the 5,6-dimethyl positions hinder reactions at the adjacent carboxamide group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against various cancer cell lines.

Cell Line IC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide could serve as a lead compound for the development of new anticancer agents through further structural optimization.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research on similar benzothiazole derivatives has demonstrated effectiveness against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a potential for this compound to exhibit similar properties.

Compound MIC (μmol/mL) MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

Agricultural Applications

Pesticidal Activity

Benzothiazole derivatives are known for their pesticidal properties. The unique chemical structure of this compound can be explored for its efficacy in pest control formulations. Preliminary studies suggest that modifications in the benzothiazole moiety can enhance the compound's ability to target specific pests while minimizing harm to beneficial organisms.

Material Science

Polymeric Applications

The incorporation of benzothiazole derivatives into polymer matrices has been studied for their potential to enhance material properties such as thermal stability and UV resistance. This compound can be utilized as a stabilizer or additive in polymer formulations.

Anticancer Evaluation

A detailed study evaluated the anticancer activity of various benzothiazole derivatives against human tumor cells. The results indicated that structural variations significantly affect the cytotoxic profile of these compounds.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested a series of benzothiazole derivatives against common pathogens. The data revealed that certain modifications led to increased potency against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
  • Structure : Both compounds retain the benzamide-benzothiazole backbone but differ in substituents (2-BTFBA has a fluorine atom at the ortho position of the benzamide) .
  • This modification correlates with increased antimicrobial activity compared to non-fluorinated analogs .
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • Structure : Incorporates a bulky adamantyl group and a methoxy substituent on the benzothiazole ring .
  • Crystallography: Forms hydrogen-bonded dimers (N–H⋯N) and exhibits non-classical C–H⋯O interactions, influencing solubility and stability. The adamantyl group contributes to lipophilicity, which may enhance blood-brain barrier penetration .
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure : Features a piperazine moiety linked via an acetamide group .
  • Synthesis : Prepared via a coupling reaction between 2-chloroacetamide and N-methylpiperazine, highlighting the versatility of benzothiazole derivatives in accommodating nitrogen-rich substituents .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Properties Biological Activity
Target Compound ~414 (estimated) 5,6-dimethyl, benzyl High lipophilicity Under investigation
2-BTBA 256.3 Benzamide Moderate solubility Antimicrobial
2-BTFBA 274.3 2-fluorobenzamide Enhanced electronegativity Improved antimicrobial
Adamantyl Derivative 356.5 Adamantyl, 6-methoxy Crystal stability via H-bonds Potential CNS activity
BZ-IV 291.3 4-methylpiperazine Improved solubility Anticancer (in vitro)

Biological Activity

N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and neuroprotective effects. The synthesis methods and mechanisms of action will also be discussed.

Chemical Structure and Properties

The chemical formula of this compound is C16H16N2S2C_{16}H_{16}N_2S_2, with a molecular weight of approximately 300.43 g/mol. The compound features a benzothiazole core, which is known for its pharmacological relevance.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, this compound exhibits significant activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results indicate that the compound could be a candidate for developing new antibiotics targeting resistant strains .

Antitumor Activity

Research has demonstrated that benzothiazole derivatives possess antitumor properties. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Antitumor Activity
A study evaluated the compound's efficacy against several cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)15.0
A549 (Lung)20.0
HeLa (Cervical)10.0

The compound's ability to induce apoptosis was confirmed through flow cytometry assays and caspase activity measurements .

Neuroprotective Effects

Neuroprotection is another promising area for benzothiazole derivatives. This compound has been shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation.

Mechanism of Action:
The compound appears to exert neuroprotective effects by modulating cholinergic signaling pathways and reducing oxidative stress markers in neuronal cells .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core:
    • Reacting 2-amino thiophenol with appropriate aldehydes.
  • Benzylation:
    • Introducing the benzyl group via nucleophilic substitution using benzyl chloride in the presence of a base.
  • Carboxamide Formation:
    • Converting the resulting amine into a carboxamide through reaction with an acyl chloride or anhydride.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide and its analogs?

  • Methodological Answer : The synthesis typically involves coupling reactions between benzothiazole intermediates and substituted benzylamines. For example, 2-aryl benzothiazoles are synthesized via condensation of 2-aminothiophenol with carboxylic acid derivatives under reflux in solvents like chloroform or ethanol . Key steps include:

  • Intermediate Preparation : Reacting 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux for 6 hours .
  • Purification : Crystallization from ethanol/water mixtures to isolate high-purity products .
    • Example : In , derivatives like 2-[3-(1,3-benzothiazol-2-yl)phenyl]propanenitrile (3b) were synthesized via nucleophilic substitution and characterized for antitubercular activity.

Q. How are benzothiazole derivatives characterized for structural confirmation?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • NMR/IR Spectroscopy : ¹H/¹³C NMR and FT-IR identify functional groups and confirm substituent positions (e.g., δ = 7.73 ppm for aromatic protons in ) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to verify purity (e.g., C: 67.38% calculated vs. 67.32% observed) .
  • X-ray Crystallography : Resolves absolute configurations using SHELXL for refinement (e.g., triclinic P1 space group with H-bonded dimers) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?

  • Methodological Answer : X-ray diffraction studies using SHELX software (e.g., SHELXL for refinement) provide atomic-level insights:

  • Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing (e.g., dimer formation in ) .
  • Conformational Analysis : Dihedral angles (e.g., −100.3° for adamantyl substituents) reveal steric and electronic effects .
  • Validation Tools : ORTEP-3 generates graphical representations of thermal ellipsoids and molecular geometry .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in benzothiazole-based compounds?

  • Methodological Answer : SAR studies involve systematic substitution and pharmacological testing:

  • Substituent Variation : Modifying aryl groups (e.g., 4-chloro, 4-fluoro) to assess antitubercular activity (, Table 1).
  • Biological Assays : Testing inhibitory concentrations (IC₅₀) against Mycobacterium tuberculosis H37Rv (e.g., MIC = 3.12 µg/mL for compound 3c) .
  • Computational Modeling : Molecular docking to predict binding modes (e.g., interactions with mycobacterial enzymes) .

Q. How should researchers address contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized Protocols : Replicate experiments under identical conditions (e.g., 80% EtOH for crystallization) .
  • Meta-Analysis : Compare substituent effects across studies (e.g., electron-withdrawing groups in vs. bulky adamantyl groups in ).
  • Data Validation : Cross-reference spectroscopic (NMR/IR) and crystallographic data to confirm compound identity .

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